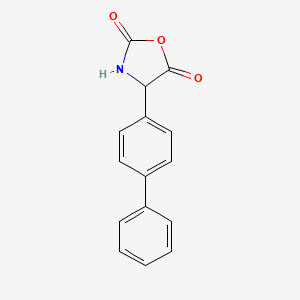

4-(4-Biphenylyl)oxazolidine-2,5-dione

Description

Significance of the Oxazolidine-2,5-dione (B1294343) Scaffold in Heterocyclic Chemistry

The principal significance of the oxazolidine-2,5-dione scaffold lies in its function as a highly efficient monomer for the synthesis of polypeptides. nih.govnih.gov The ring-opening polymerization (ROP) of these N-carboxyanhydrides is the most common and effective method for producing high molecular weight synthetic polypeptides. mdpi.comtandfonline.com This polymerization process is characterized by the loss of carbon dioxide as the ring opens and forms an amide bond, extending the polymer chain.

The polypeptides created through this method are a crucial class of biomaterials. nih.gov Their applications are extensive and varied, including uses in:

Drug Delivery Systems: As carriers for therapeutic agents. illinois.edu

Tissue Engineering: Forming scaffolds that can support cell growth. nih.gov

Biomimetic Materials: Mimicking the structure and function of natural proteins. nih.gov

The utility of the oxazolidine-2,5-dione system stems from the ability to derive it from virtually any α-amino acid, whether natural or synthetic. This allows chemists to precisely control the primary sequence and, consequently, the physicochemical properties of the resulting polypeptide. The incorporation of functional side chains enables the synthesis of materials with specific catalytic, self-assembly, or responsive behaviors. mdpi.com

Historical Context and Evolution of Oxazolidine-2,5-dione Research

The history of oxazolidine-2,5-diones dates back to the pioneering work of German chemist Hermann Leuchs in 1906. tandfonline.com Consequently, these compounds are often referred to as "Leuchs' anhydrides." Leuchs' original synthetic method involved the thermal cyclization of N-alkoxycarbonyl α-amino acid halides under vacuum. tandfonline.com

A more direct and widely adopted method was later developed by Farthing and colleagues in 1950, which involved treating an unprotected amino acid with phosgene (B1210022) gas. tandfonline.com For safety and practicality, this was further refined to use phosgene derivatives that are easier to handle, such as diphosgene and triphosgene, in an organic solvent. tandfonline.com

A significant challenge in the evolution of NCA research has been the need for highly pure monomers to achieve controlled polymerizations. nih.govtandfonline.com NCAs are sensitive to moisture and impurities, which can cause premature termination or unwanted side reactions. nih.govnih.gov Modern research has focused on developing robust, scalable, and moisture-tolerant synthetic routes to overcome these limitations, making high-quality polypeptides more accessible for advanced applications. nih.govnih.gov

Scope of Academic Investigation for 4-(4-Biphenylyl)oxazolidine-2,5-dione Derivatives

The academic investigation of this compound centers on its role as the N-carboxyanhydride monomer derived from the non-proteinogenic amino acid, 4-biphenyl-L-alanine (BipA). acs.org The primary focus of research is the ring-opening polymerization of this monomer to synthesize the homopolypeptide, poly(4-biphenyl-L-alanine).

The defining feature of this polypeptide is the large, rigid, and hydrophobic biphenyl (B1667301) moiety in its side chain. This structural element is expected to impart unique material properties, drawing significant academic interest. The primary area of investigation for derivatives of this compound is in the field of materials science, specifically concerning the formation of ordered macromolecular structures.

Detailed Research Focus:

Lyotropic Liquid Crystals: Polypeptides with rigid, rod-like side chains are known to form lyotropic liquid crystalline phases in concentrated solutions. wikipedia.org The biphenyl group in poly(4-biphenyl-L-alanine) promotes a rigid-rod conformation, and its polymerization product is studied for the ability to self-assemble into highly ordered liquid crystal phases. wikipedia.orgmdpi.com This behavior is of interest for creating high-strength fibers and films.

Self-Assembly and Nanostructures: The strong π-stacking interactions between the biphenyl side chains drive the self-assembly of the polymer chains into well-defined nanostructures, such as fibrils or sheets. Researchers investigate how polymerization conditions and block copolymer architectures influence these morphologies.

Thermal Properties: The rigid biphenyl groups are expected to result in polymers with high thermal stability and high glass transition temperatures, making them candidates for high-performance materials.

The synthesis of this compound follows general protocols for NCA preparation, typically reacting 4-biphenyl-L-alanine with phosgene or a phosgene equivalent. Its subsequent polymerization is initiated using primary amines or other nucleophiles to produce poly(4-biphenyl-L-alanine). illinois.edunih.gov

| Property | Value |

|---|---|

| Chemical Formula | C15H11NO3 |

| Molar Mass | 265.26 g/mol |

| Synonyms | 4-Biphenylalanine N-carboxyanhydride, BipA-NCA |

| Appearance | White crystalline solid (typical for NCAs) |

| Primary Application | Monomer for Ring-Opening Polymerization |

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-(4-phenylphenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C15H11NO3/c17-14-13(16-15(18)19-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,18) |

InChI Key |

KNGRETQZRRDWHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(=O)OC(=O)N3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Biphenylyl Oxazolidine 2,5 Dione and Analogous Systems

Classical Approaches to Oxazolidine-2,5-dione (B1294343) Ring Formation

The foundational methods for constructing the oxazolidine-2,5-dione ring, also known as an N-carboxyanhydride (NCA), have been well-established for over a century. These approaches typically involve the formation of the heterocyclic system from an α-amino acid precursor.

Condensation Reactions with Amino Acids and Carbonyl Precursors

The synthesis of the target molecule, 4-(4-biphenylyl)oxazolidine-2,5-dione, begins with the preparation of its corresponding α-amino acid precursor, α-(4-biphenylyl)glycine. Classical methods such as the Strecker synthesis and the Bucherer-Bergs reaction are instrumental in preparing this unnatural amino acid. illinois.edugoogle.commdpi.comresearchgate.netnih.govresearchgate.netgoogle.combiointerfaceresearch.comtitech.ac.jp

The Strecker synthesis offers a direct route to α-amino nitriles from aldehydes, which can then be hydrolyzed to the desired α-amino acids. illinois.edugoogle.comresearchgate.netresearchgate.net In the context of α-(4-biphenylyl)glycine, the synthesis would commence with 4-biphenylcarboxaldehyde, which is reacted with ammonia (B1221849) and a cyanide source (e.g., potassium cyanide) to form the intermediate α-amino nitrile. Subsequent hydrolysis of the nitrile group yields the racemic α-(4-biphenylyl)glycine. illinois.edugoogle.com

The Bucherer-Bergs reaction provides an alternative pathway, yielding a hydantoin (B18101) intermediate from a ketone or aldehyde. mdpi.comnih.govgoogle.combiointerfaceresearch.comtitech.ac.jp This hydantoin can then be hydrolyzed to the corresponding amino acid. Starting with 4-biphenylcarboxaldehyde, reaction with potassium cyanide and ammonium (B1175870) carbonate would produce the 5-(4-biphenylyl)hydantoin, which upon hydrolysis, gives α-(4-biphenylyl)glycine. mdpi.comgoogle.combiointerfaceresearch.com

| Method | Starting Material | Reagents | Intermediate | Final Product |

| Strecker Synthesis | 4-Biphenylcarboxaldehyde | 1. NH₃, KCN 2. H₃O⁺ | α-Amino-4-biphenylacetonitrile | α-(4-Biphenylyl)glycine |

| Bucherer-Bergs Reaction | 4-Biphenylcarboxaldehyde | 1. KCN, (NH₄)₂CO₃ 2. H₃O⁺ | 5-(4-Biphenylyl)hydantoin | α-(4-Biphenylyl)glycine |

Once the α-(4-biphenylyl)glycine precursor is obtained, the formation of the oxazolidine-2,5-dione ring is typically achieved through cyclization using a carbonylating agent. The most common and historically significant method is the Fuchs-Farthing method , which employs phosgene (B1210022) or its safer equivalents, diphosgene or triphosgene, to directly convert the amino acid into the N-carboxyanhydride. illinois.edumdpi.com This reaction is generally high-yielding and proceeds without significant racemization. mdpi.com

Cyclization Strategies from Suitable Precursors

An alternative classical approach is the Leuchs method , which involves the cyclization of an N-alkoxycarbonyl or N-methoxycarbonyl amino acid chloride. illinois.edumdpi.com This method requires the initial protection of the amino group of α-(4-biphenylyl)glycine, for instance, with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group. The protected amino acid is then converted to its acid chloride, typically using thionyl chloride or a similar reagent. Subsequent heating of the N-protected amino acid chloride under vacuum induces cyclization to the N-carboxyanhydride with the elimination of an alkyl or benzyl (B1604629) halide. illinois.edu

| Method | Precursor | Reagents | Key Step |

| Fuchs-Farthing Method | α-(4-Biphenylyl)glycine | Phosgene, Diphosgene, or Triphosgene | Direct phosgenation and cyclization |

| Leuchs Method | N-Protected α-(4-biphenylyl)glycine | 1. SOCl₂ 2. Heat/Vacuum | Formation of acid chloride followed by thermal cyclization |

Modern Synthetic Techniques for Oxazolidine-2,5-dione Synthesis

While classical methods are robust, modern synthetic chemistry has introduced more refined techniques that offer advantages in terms of milder reaction conditions, improved safety profiles, and greater functional group tolerance.

Transition Metal-Catalyzed Reactions for Ring Construction and Functionalization

Transition metal catalysis has been explored for the synthesis and functionalization of heterocyclic compounds, including oxazolidinones. While direct catalytic synthesis of the oxazolidine-2,5-dione ring from simple precursors is less common, transition metals can play a role in the synthesis of the amino acid precursors. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the biphenyl (B1667301) moiety of the starting aldehyde or to introduce the biphenyl group onto a suitable glycine (B1666218) equivalent.

Organocatalytic and Metal-Free Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic formation of N-carboxyanhydrides is not a standard method, organocatalysts can be employed in the asymmetric synthesis of the α-(4-biphenylyl)glycine precursor to yield enantiomerically enriched products. For example, asymmetric Strecker reactions using chiral catalysts can provide a direct route to chiral α-amino nitriles.

Recent advancements have also focused on phosgene-free methods for NCA synthesis. One such method involves the use of propylphosphonic anhydride (B1165640) (T3P®) for the cyclization of N-Boc protected amino acids, offering a safer and more environmentally benign alternative to phosgene-based reagents. nih.gov

Microwave-Assisted and High-Efficiency Synthesis

Microwave-assisted organic synthesis has been shown to accelerate a wide range of chemical reactions. While specific applications to the synthesis of this compound are not extensively documented, the general principles suggest that the cyclization steps, particularly in the Leuchs method, could be significantly expedited under microwave irradiation.

Furthermore, micro-flow reactor technology has been applied to the Fuchs-Farthing synthesis of NCAs. This approach allows for rapid mixing and precise control of reaction conditions, enabling the use of basic conditions for the initial reaction followed by a rapid switch to acidic conditions to stabilize the NCA product, thus minimizing side reactions and improving purity.

| Technique | Application | Advantages |

| Transition Metal Catalysis | Synthesis of precursors (e.g., biphenyl moiety) | High efficiency in C-C bond formation |

| Organocatalysis | Asymmetric synthesis of the amino acid precursor | Access to enantiomerically pure compounds |

| Phosgene-Free Reagents (e.g., T3P®) | Cyclization of N-protected amino acids | Improved safety and environmental profile |

| Microwave-Assisted Synthesis | Potential acceleration of cyclization reactions | Reduced reaction times |

| Micro-flow Reactor Synthesis | Fuchs-Farthing method | Enhanced control, purity, and safety |

Green Chemistry Principles in Oxazolidine-2,5-dione Synthesis

One sustainable approach involves the direct use of carbon dioxide (CO₂) as a C1 source for the carboxylative cyclization of the corresponding α-amino acid, 2-amino-2-(4-biphenylyl)acetic acid. This method circumvents the need for phosgene and aligns with the principles of atom economy and the use of renewable feedstocks. The reaction can be promoted by coupling agents under milder conditions.

Another green strategy focuses on the development of phosgene-free cyclizing agents. For instance, the use of N,N'-disuccinimidyl carbonate (DSC) or other carbonate-based reagents offers a safer alternative for the synthesis of NCAs. These reagents are typically less hazardous and produce byproducts that are easier to handle and dispose of.

Solvent selection is also a critical aspect of green synthesis. The use of deep eutectic solvents (DESs) has been explored as an environmentally benign medium for related heterocyclic syntheses, such as for thiazolidinedione derivatives. frontiersin.orgnih.gov These solvents are often biodegradable, have low toxicity, and can be recycled, offering a significant advantage over conventional volatile organic solvents. Furthermore, performing reactions under solvent-free conditions, where applicable, represents an ideal green chemistry scenario. frontiersin.org

Stereoselective Synthesis of Chiral this compound Derivatives

The stereochemistry at the C4 position of the oxazolidine-2,5-dione ring is crucial as it dictates the chirality of the resulting α-amino acid unit in the polypeptide chain. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure this compound is of paramount importance.

Asymmetric catalysis provides an elegant and efficient means to control stereochemistry. Organocatalysis and transition-metal catalysis have both been successfully employed in the synthesis of chiral heterocycles. For the synthesis of chiral 4-aryl-oxazolidine derivatives, bifunctional catalysts, such as those derived from quinine (B1679958) or cinchona alkaloids, can be utilized to promote enantioselective reactions. rsc.org These catalysts can activate the substrates and control the facial selectivity of the key bond-forming steps.

For example, a domino reaction involving a hemiaminal formation followed by an aza-Michael reaction, promoted by a chiral organocatalyst, can lead to the formation of highly enantioenriched oxazolidine (B1195125) structures. rsc.org While this has been demonstrated for other oxazolidine systems, the principle can be extended to the synthesis of precursors for chiral this compound.

Palladium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as a cyclic ketimine, represents another powerful strategy to introduce chirality with high enantioselectivity. rsc.org This method has been successfully applied to the synthesis of chiral 4-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides, and a similar approach could be envisioned for the synthesis of the target oxazolidine-2,5-dione. rsc.org

The following table summarizes representative catalytic systems that could be adapted for the asymmetric synthesis of chiral this compound derivatives.

| Catalyst Type | Catalyst Example | Reaction Type | Potential Application | Reported Enantioselectivity |

|---|---|---|---|---|

| Organocatalyst | Quinine-derived squaramide | Domino aza-Michael addition | Asymmetric synthesis of oxazolidine precursors | Up to 94% ee (for related structures) rsc.org |

| Transition Metal Catalyst | Palladium complex with chiral ligand | Asymmetric hydrogenation | Enantioselective reduction of a prochiral precursor | Up to 98% ee (for related structures) rsc.org |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric cyclization | Enantioselective ring closure to form the oxazolidine-2,5-dione | High enantioselectivity is often achievable |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. Evans' oxazolidinone auxiliaries are a prominent class of chiral auxiliaries that have been widely used in various asymmetric transformations, including the synthesis of chiral α-amino acids. rsc.org

In this approach, a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, can be acylated with a biphenylacetyl group. The resulting N-acyl oxazolidinone can then undergo diastereoselective functionalization at the α-carbon. For instance, an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization can lead to the formation of a chiral 4,5-disubstituted oxazolidin-2-one. nih.gov A similar strategy, starting with a suitable biphenyl-containing substrate, could be employed to synthesize chiral precursors to this compound.

After the desired stereocenter has been established, the chiral auxiliary is cleaved and can often be recovered for reuse, making this a practical approach for stereoselective synthesis.

Synthesis of Variously Substituted this compound Derivatives

The synthesis of variously substituted this compound derivatives allows for the fine-tuning of the properties of the resulting polypeptides. Substituents can be introduced on either of the phenyl rings of the biphenyl moiety. The general synthetic approach involves the preparation of the corresponding substituted 2-amino-2-(biphenyl-4-yl)acetic acid, followed by cyclization to the oxazolidine-2,5-dione.

The synthesis of the precursor amino acids can be achieved through various established methods, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from a substituted 4-biphenylcarboxaldehyde. Subsequent cyclization can be carried out using the green chemistry principles discussed earlier.

The following table provides examples of potential substituted this compound derivatives and the corresponding starting materials for their synthesis.

| Substituent on Biphenyl Ring | Name of Derivative | Precursor Aldehyde | Potential Synthetic Route |

|---|---|---|---|

| 4'-Methyl | 4-(4'-Methyl-[1,1'-biphenyl]-4-yl)oxazolidine-2,5-dione | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | Strecker synthesis followed by cyclization with a phosgene-free reagent |

| 4'-Methoxy | 4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)oxazolidine-2,5-dione | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | Bucherer-Bergs reaction followed by CO₂-mediated cyclization |

| 4'-Chloro | 4-(4'-Chloro-[1,1'-biphenyl]-4-yl)oxazolidine-2,5-dione | 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde | Strecker synthesis followed by cyclization with DSC |

| 3'-Nitro | 4-(3'-Nitro-[1,1'-biphenyl]-4-yl)oxazolidine-2,5-dione | 3'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | Asymmetric Strecker reaction followed by cyclization |

Chemical Reactivity and Transformation Mechanisms of 4 4 Biphenylyl Oxazolidine 2,5 Dione

Ring-Opening Reactions of the Oxazolidine-2,5-dione (B1294343) Core

The most characteristic reactions of NCAs like 4-(4-Biphenylyl)oxazolidine-2,5-dione involve the opening of the anhydride (B1165640) ring. This process is fundamental to their use as monomers in the synthesis of polypeptides. The driving force for these reactions is the relief of ring strain and the formation of more stable products.

The ring-opening polymerization (ROP) of NCAs is the most common method for synthesizing polypeptides. researchgate.net This process is typically initiated by a nucleophile, with primary amines being among the most common initiators. illinois.edu The generally accepted mechanism for this polymerization is the Normal Amine Mechanism (NAM). researchgate.netfrontiersin.org

The NAM proceeds through a nucleophilic ring-opening chain growth process and consists of three main steps: frontiersin.orgnih.gov

Carbonyl Addition: A nucleophile, such as a primary amine, attacks the C-5 carbonyl carbon of the NCA ring. This is often considered the rate-determining step, although this can depend on the specific monomer, initiator, and reaction conditions. frontiersin.orgnih.gov

Ring Opening: The tetrahedral intermediate formed collapses, leading to the opening of the oxazolidine-2,5-dione ring to form a carbamate (B1207046) intermediate.

Decarboxylation: The carbamate intermediate is unstable and rapidly loses a molecule of carbon dioxide (CO2) to generate a new terminal amine group, which can then propagate the polymerization by attacking another NCA monomer. frontiersin.org

This pathway allows for the synthesis of well-defined polypeptides. frontiersin.org A variety of initiators can be used for ROP, including amines, alcohols, water, and organometallic catalysts. researchgate.netfrontiersin.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Nucleophilic Attack | The initiator (e.g., primary amine) attacks the electrophilic C-5 carbonyl carbon of the oxazolidine-2,5-dione ring. | Tetrahedral Intermediate |

| 2. Ring-Opening | The heterocyclic ring opens to form a carbamic acid derivative attached to the growing polymer chain. | Carbamic Acid Intermediate |

| 3. Decarboxylation | The carbamic acid intermediate spontaneously loses a molecule of carbon dioxide (CO2). | Amine-Terminated Polymer Chain |

| 4. Propagation | The newly formed terminal amine group attacks another NCA monomer, continuing the polymerization process. | Growing Polypeptide Chain |

NCAs are sensitive to moisture and can undergo hydrolysis. wikipedia.orgpmcisochem.fr In this reaction, water acts as a nucleophile, attacking one of the carbonyl groups (typically C-5) of the oxazolidine-2,5-dione ring. researchgate.net This leads to ring-opening and the formation of the parent α-amino acid, 4-biphenyl-alanine, and the release of carbon dioxide. wikipedia.org The temperature of the system is a critical factor, as hydrolysis proceeds more slowly at lower temperatures. researchgate.net The presence of acid can catalyze this decomposition. chemrxiv.org

Solvolysis is a more general process where the solvent acts as the nucleophile. youtube.com In the case of this compound, if the reaction is carried out in a nucleophilic solvent such as an alcohol (alcoholysis), the alcohol molecule can attack the C-5 carbonyl. This ring-opening reaction results in the formation of an ester of the corresponding amino acid.

Reactions at the Carbonyl Centers of the Dione (B5365651) Moiety

The oxazolidine-2,5-dione ring possesses two electrophilic carbonyl groups at the C-2 and C-5 positions, making them susceptible to nucleophilic attack. nih.govmdpi.com The reactivity of these two centers dictates the outcome of many reactions involving this heterocyclic system.

The C-5 carbonyl is generally more electrophilic and sterically accessible, making it the primary site for nucleophilic attack, as seen in the ring-opening polymerization mechanism. mdpi.com The attack at this position leads to the formation of a tetrahedral intermediate that subsequently undergoes ring cleavage.

The C-2 carbonyl is involved in the decarboxylation step that follows ring-opening. frontiersin.org After the ring opens to form a carbamate or carbamic acid intermediate, this group is eliminated as carbon dioxide, which is a thermodynamically favorable process that drives the reaction forward. frontiersin.org

Electrophilic and Nucleophilic Substitution Reactions on the Biphenylyl Substituent

The biphenylyl group attached at the C-4 position of the oxazolidine-2,5-dione ring can undergo substitution reactions characteristic of aromatic compounds.

Electrophilic Aromatic Substitution (EAS): In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. pearson.comwikipedia.orgbyjus.com In the case of the 4-biphenylyl substituent, one phenyl ring acts as a substituent on the other. A phenyl group is an activating, ortho, para-director. pearson.compearson.com This means that incoming electrophiles will preferentially attack the ortho (2' and 6') and para (4') positions of the second phenyl ring (the one not directly attached to the oxazolidine (B1195125) core). This preference is due to the ability of the phenyl group to stabilize the positive charge in the reaction intermediate (the sigma complex) through resonance. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

| Substituent | Activating/Deactivating | Directing Effect | Most Reactive Positions |

|---|---|---|---|

| -Phenyl (on the second ring) | Activating | Ortho, Para | 2', 4', 6' |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgchemistrysteps.com This reaction is generally difficult for simple aromatic rings like benzene (B151609) or biphenyl (B1667301) because they are electron-rich. For SNAr to occur, the aromatic ring must be rendered electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The biphenylyl group itself does not possess strong deactivating groups, so this compound would not be expected to undergo SNAr reactions under standard conditions. The introduction of such activating groups would be a prerequisite for this type of transformation.

Cycloaddition Reactions Involving Oxazolidine-2,5-dione Systems

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgwvu.eduorganic-chemistry.org

While the oxazolidine-2,5-dione ring itself is not a classic diene or dienophile, hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are known. wikipedia.org In principle, one of the carbonyl groups (C=O) within the oxazolidine-2,5-dione ring could potentially act as a dienophile with a highly reactive, electron-rich diene, leading to the formation of a six-membered heterocyclic ring. wikipedia.org However, such reactions are not common for this system.

A more relevant type of cycloaddition for similar five-membered heterocyclic systems is the 1,3-dipolar cycloaddition. mdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. While not directly applicable to the stable oxazolidine-2,5-dione ring, related oxazolidine derivatives can be synthesized via 1,3-dipolar cycloadditions of azomethine ylides with carbonyl compounds. mdpi.com

Radical Reactions and Oxidative Transformations

Information on specific radical reactions or oxidative transformations involving this compound is limited. However, general principles of organic chemistry suggest potential reaction pathways.

Radical reactions could potentially be initiated at the C-4 position, which is a benzylic-like position adjacent to both the biphenyl group and the heterocyclic ring. Under radical conditions (e.g., using initiators like AIBN or benzoyl peroxide), hydrogen abstraction from this position could occur, leading to a stabilized radical intermediate.

Oxidative transformations could target the biphenyl moiety, especially under harsh conditions, potentially leading to the formation of phenols or quinones, or even ring cleavage. The thioether group in methionine-NCA is known to be susceptible to oxidation during synthesis, although significant side reactions were not observed under specific photochemical conditions. acs.org This suggests that while the core structure is relatively stable, specific functional groups can be targeted for oxidation.

Influence of the 4-Biphenylyl Substituent on Reaction Kinetics and Stereoselectivity

The reactivity of this compound is primarily characterized by the ring-opening polymerization to yield poly(β-4-biphenylyl-aspartate). The rate and stereocontrol of this transformation are intricately linked to the steric hindrance and electronic nature of the biphenyl group.

Reaction Kinetics:

The polymerization of N-carboxyanhydrides is a well-established method for the synthesis of polypeptides. The general mechanism involves the nucleophilic attack of an initiator on the carbonyl group of the NCA, leading to the opening of the ring and the formation of a propagating chain. The rate of this polymerization is highly sensitive to the nature of the substituent on the NCA ring.

For instance, the polymerization of NCAs with smaller aromatic substituents, such as a phenyl group, is known to be slower than that of NCAs with simple alkyl groups. The extended and rigid structure of the biphenyl moiety in this compound would be expected to further decrease the reaction rate. The table below provides a qualitative comparison of expected polymerization rates for different substituents.

| Substituent at C4 | Expected Relative Polymerization Rate | Steric Hindrance |

| Methyl | High | Low |

| Phenyl | Moderate | Medium |

| 4-Biphenylyl | Low | High |

This table is based on general principles of NCA polymerization and illustrates the expected trend. Actual kinetic data for this compound is not available in published literature.

Stereoselectivity:

The 4-biphenylyl substituent also plays a critical role in the stereoselectivity of reactions involving this compound. In the context of ring-opening polymerization, if the starting material is a single enantiomer (e.g., (S)-4-(4-biphenylyl)oxazolidine-2,5-dione), the stereochemistry of the resulting polymer is of great interest.

The bulky biphenyl group can influence the approach of the initiator and the propagating chain end, potentially leading to a high degree of stereocontrol in the polymerization process. This can result in the formation of isotactic or syndiotactic polymers, depending on the specific reaction conditions and the nature of the initiator. The formation of helical secondary structures in the resulting polypeptide is also a possibility, driven by the regular arrangement of the bulky biphenyl side chains.

While detailed stereochemical studies on the polymerization of this compound are scarce, research on other chiral oxazolidinones in asymmetric synthesis demonstrates the powerful directing effect of bulky substituents. These substituents can effectively shield one face of the molecule, forcing incoming reagents to attack from the less hindered side, thereby leading to a high degree of diastereoselectivity.

The following table summarizes the potential influence of the 4-biphenylyl group on the stereochemical outcome of the polymerization.

| Feature | Influence of the 4-Biphenylyl Substituent |

| Stereocontrol | High potential for directing the stereochemistry of the polymer backbone. |

| Polymer Tacticity | Potential for formation of isotactic or syndiotactic polymers. |

| Secondary Structure | May promote the formation of helical structures in the resulting polypeptide. |

This table outlines the expected stereochemical influence based on principles of asymmetric synthesis and polymerization of related compounds.

Spectroscopic and Advanced Analytical Characterization of 4 4 Biphenylyl Oxazolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary evidence for the molecular structure of 4-(4-Biphenylyl)oxazolidine-2,5-dione.

The ¹H NMR spectrum is expected to show distinct signals for the single proton on the chiral center of the oxazolidine-dione ring and the nine protons of the biphenyl (B1667301) group. The methine proton (H-4) on the heterocyclic ring is anticipated to appear as a singlet in the downfield region, typically around 5.5-6.0 ppm, due to the influence of the adjacent oxygen, nitrogen, and biphenyl moieties. The aromatic protons of the biphenyl system would present as a series of complex multiplets in the range of 7.3 to 7.8 ppm. The protons on the phenyl ring further from the oxazolidine (B1195125) core typically resonate at slightly different chemical shifts than those on the directly attached ring, reflecting their distinct electronic environments.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The two carbonyl carbons (C-2 and C-5) of the oxazolidine-dione ring are expected to be the most downfield signals, appearing in the range of 165-175 ppm. The chiral methine carbon (C-4) would resonate at approximately 55-65 ppm. The twelve carbons of the biphenyl group would produce a set of signals in the aromatic region (125-145 ppm), with quaternary carbons (C-1', C-4') showing distinct chemical shifts due to substitution.

A summary of the predicted NMR data is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~172.0 |

| C-4 | ~5.7 (s, 1H) | ~58.5 |

| C-5 | - | ~168.0 |

| C-1' | - | ~135.0 |

| C-2', C-6' | ~7.5 (m, 2H) | ~128.0 |

| C-3', C-5' | ~7.7 (m, 2H) | ~129.5 |

| C-4' | - | ~142.0 |

| C-1'' | - | ~140.0 |

| C-2'', C-6'' | ~7.6 (m, 2H) | ~127.5 |

| C-3'', C-5'' | ~7.45 (m, 2H) | ~129.0 |

| C-4'' | ~7.4 (m, 1H) | ~128.2 |

Note: Data are estimated based on spectral information for structurally similar compounds such as 4-phenyloxazolidine-2,5-dione (B13386745) and other 4-substituted biphenyl derivatives. nih.govrsc.org Solvent: CDCl₃.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would be used to establish the connectivity within the aromatic rings of the biphenyl group, showing correlations between adjacent ortho- and meta-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the H-4 signal to the C-4 carbon and each aromatic proton signal to its corresponding aromatic carbon, simplifying the assignment of the crowded aromatic region. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons. This is vital for piecing together the molecular fragments. Key expected correlations would include the H-4 proton showing correlations to the carbonyl carbons (C-2 and C-5) and to the quaternary carbon of the biphenyl ring (C-1'), confirming the attachment of the biphenyl group to the oxazolidine-dione ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. As a cyclic anhydride-like structure (N-carboxyanhydride), it should exhibit two distinct C=O stretching vibrations, typically one symmetric and one asymmetric, in the region of 1750-1850 cm⁻¹. Other significant peaks include C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹), aromatic C=C stretching bands around 1600 and 1480 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. researchgate.netspectrabase.com

Raman spectroscopy provides complementary information. While the carbonyl stretches are also visible, the non-polar aromatic C=C stretching vibrations of the biphenyl moiety often produce stronger and sharper signals in the Raman spectrum, making it particularly useful for analyzing the aromatic skeleton.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |

| Asymmetric C=O Stretch | ~1820 (strong) | ~1820 (weak) |

| Symmetric C=O Stretch | ~1760 (strong) | ~1760 (medium) |

| Aromatic C=C Stretch | ~1605, ~1485 (strong) | ~1605, ~1485 (very strong) |

| C-O-C Stretch | ~1250 (strong) | ~1250 (medium) |

| C-N Stretch | ~1100 (medium) | ~1100 (medium) |

Note: Frequencies are estimations based on typical values for N-carboxyanhydrides and aromatic compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound (C₁₅H₁₁NO₃), the exact molecular weight is 253.0739 g/mol .

In an electron impact (EI) mass spectrum, a distinct molecular ion peak ([M]⁺•) would be expected at m/z = 253. The fragmentation pattern would likely be characterized by several key pathways:

Loss of Carbon Dioxide: A characteristic fragmentation for oxazolidine-2,5-diones is the loss of a molecule of CO₂ (44 Da) from the molecular ion to yield a fragment at m/z = 209.

Cleavage of the Heterocyclic Ring: The ring can undergo further fragmentation, potentially losing a second carbonyl group (CO, 28 Da).

Biphenyl Fragmentation: The biphenyl cation itself (C₁₂H₉⁺) at m/z = 153 or the biphenyl radical cation (C₁₂H₁₀⁺•) at m/z = 154 are highly stable and would likely be prominent peaks in the spectrum. Cleavage at the C4-C1' bond could lead to a biphenyl fragment ion at m/z=154. libretexts.orgnih.gov

| m/z | Proposed Fragment | Neutral Loss |

| 253 | [C₁₅H₁₁NO₃]⁺• (Molecular Ion) | - |

| 209 | [C₁₄H₁₁NO]⁺• | CO₂ |

| 181 | [C₁₃H₁₁N]⁺• | CO₂, CO |

| 154 | [C₁₂H₁₀]⁺• | C₃HNO₃ |

| 153 | [C₁₂H₉]⁺ | C₃H₂NO₃ |

| 77 | [C₆H₅]⁺ | C₉H₆NO₃ |

Note: Fragmentation pathways are predicted based on the principles of mass spectrometry and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination

While solution-state techniques like NMR provide invaluable structural data, single-crystal X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would precisely measure bond lengths, bond angles, and torsional angles within the this compound molecule.

Although a specific crystal structure for this compound is not publicly available, analysis of similar heterocyclic structures suggests that it would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com The crystallographic data would confirm the planarity of the oxazolidine-dione ring and reveal the relative orientation of the biphenyl group with respect to the heterocyclic core. Furthermore, it would provide crucial insights into intermolecular interactions, such as potential hydrogen bonding involving the N-H proton (if present in a tautomeric form or with co-crystallized solvent) and π-π stacking between the biphenyl rings of adjacent molecules, which govern the crystal packing and influence the material's bulk properties.

Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment

Due to the presence of a stereocenter at the C-4 position, this compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

The separation of the enantiomers would involve screening various commercially available CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are highly effective for a wide range of chiral compounds and would be primary candidates for method development. mdpi.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) mobile phases would be explored to achieve optimal separation. semanticscholar.org

A successful chiral HPLC method would show two distinct, baseline-resolved peaks corresponding to the two enantiomers. The relative area of these peaks allows for the precise quantification of the enantiomeric ratio. This analysis is critical in fields like asymmetric synthesis, where the goal is to produce one enantiomer in high excess. The development of such a method is essential for quality control and characterization of the stereochemical integrity of this compound. nih.gov

Advanced Hyphenated Techniques (LC-MS, LC-NMR) for Complex Mixture Analysis and Reaction Monitoring

The analysis of complex reaction mixtures and the real-time monitoring of chemical transformations are critical aspects of modern chemical synthesis and process development. For a compound such as this compound, which serves as a monomer in ring-opening polymerizations to form polypeptides, hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable. These techniques provide a powerful combination of separation and spectroscopic identification, offering detailed insights into reaction kinetics, impurity profiling, and the structural elucidation of intermediates and final products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination is particularly well-suited for monitoring the synthesis of this compound and its subsequent polymerization.

Complex Mixture Analysis: In the synthesis of this compound, which is a type of N-carboxyanhydride (NCA), various side products and unreacted starting materials may be present. LC-MS allows for the separation of these components, with subsequent mass analysis providing their molecular weights. For instance, in a reaction mixture, one could identify the starting amino acid, any oligomeric species formed prematurely, and other impurities.

Reaction Monitoring: The progress of the ring-opening polymerization of this compound can be effectively monitored using online LC-MS. By taking aliquots from the reaction vessel at various time points, the consumption of the monomer and the formation of the polypeptide can be tracked. This provides valuable kinetic data, helping to optimize reaction conditions such as temperature, pressure, and catalyst concentration.

Below is a hypothetical data table illustrating how LC-MS could be used to monitor the polymerization of this compound.

| Time (min) | Monomer Peak Area (%) | Dimer Peak Area (%) | Trimer Peak Area (%) |

| 0 | 100 | 0 | 0 |

| 10 | 85 | 12 | 3 |

| 20 | 65 | 25 | 10 |

| 30 | 40 | 40 | 20 |

| 60 | 10 | 50 | 40 |

| 120 | <1 | 30 | 70 |

In terms of mass spectral data, Electrospray Ionization (ESI) is a common technique for the analysis of such compounds. The fragmentation pattern of the biphenyl moiety is a key indicator in mass spectrometry. The expected fragmentation of this compound under ESI-MS/MS would likely involve the loss of carbon dioxide and subsequent fragmentation of the biphenyl and oxazolidine rings. A plausible fragmentation pathway is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 267.08 [M+H]+ | 223.09 | CO2 | 4-(4-Biphenylyl)aziridin-2-one ion |

| 267.08 [M+H]+ | 195.09 | CO2 + CO | Biphenyl-4-ylmethyleneaminium ion |

| 267.08 [M+H]+ | 154.08 | C3H3NO3 | Biphenyl radical cation |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR provides an unparalleled level of structural detail for the components of a mixture. By physically coupling an HPLC system with an NMR spectrometer, it is possible to obtain high-resolution NMR spectra of compounds as they elute from the chromatography column. This is particularly useful for the unambiguous identification of isomers and for elucidating the structure of unknown impurities or degradation products.

Complex Mixture Analysis: In the context of this compound synthesis, LC-NMR can be used to definitively identify any isomeric impurities that may have formed. For example, if there were any side reactions leading to different substitution patterns on the biphenyl ring, these could be resolved by chromatography and identified by their unique NMR spectra.

Reaction Monitoring: While LC-MS is often favored for its higher sensitivity and speed in reaction monitoring, LC-NMR can provide more detailed mechanistic insights. For instance, in the polymerization of this compound, in-situ NMR monitoring can track the disappearance of the monomer's characteristic proton signals and the appearance of the polymer's broader resonances. This can help in understanding the polymerization mechanism and identifying any intermediate species.

A hypothetical data table showing the expected ¹H NMR chemical shifts for the monomer and the resulting polypeptide is presented below.

| Compound | Proton | Expected Chemical Shift (ppm) |

| This compound | Aromatic Protons (biphenyl) | 7.30 - 7.80 |

| α-CH | 4.50 | |

| NH | 9.20 | |

| Poly(4-biphenylmethyl-glycine) | Aromatic Protons (biphenyl) | 7.20 - 7.70 |

| α-CH (backbone) | 4.00 - 4.30 | |

| NH (amide backbone) | 8.00 - 8.50 |

By integrating these advanced hyphenated techniques, a comprehensive understanding of the chemical processes involving this compound can be achieved, from its synthesis to its polymerization, ensuring a high degree of control over product quality and process efficiency.

Sufficiently specific scientific data to generate the requested article on the "Theoretical and Computational Chemistry Studies of this compound" is not available in the provided search results. The search results contain information on related but distinct compounds, such as thiazolidine-2,4-dione-biphenyl derivatives and other oxazolidine-2,4-dione analogs.

The strict requirement to focus solely on "this compound" and to adhere to a detailed outline concerning specific computational studies (DFT, FMO, Molecular Dynamics, Fukui Functions, and Transition State Analysis) cannot be met with the available information. Providing an analysis based on related compounds would be speculative and scientifically inaccurate for the specific molecule requested.

Therefore, a detailed and scientifically accurate article that strictly follows the provided outline for "this compound" cannot be generated at this time. Further specific research focusing on this particular compound would be required to provide the requested information.

Theoretical and Computational Chemistry Studies of 4 4 Biphenylyl Oxazolidine 2,5 Dione

Prediction of Spectroscopic Parameters and Their Validation

Theoretical and computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic properties of compounds like 4-(4-Biphenylyl)oxazolidine-2,5-dione. These in silico methods, primarily based on Density Functional Theory (DFT), allow for the calculation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The accuracy of these predictions is subsequently validated by comparison with experimental data, a critical step in confirming the computed molecular models.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.govrsc.orgacs.org This approach calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental values. Discrepancies between calculated and experimental shifts can often be minimized by applying empirical scaling factors or by using linear regression analysis, which accounts for systematic errors in the computational method. nih.govrsc.org

Hypothetical Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O (dione) | 172.5 | 170.3 |

| C=O (dione) | 168.9 | 167.1 |

| C-N | 58.2 | 57.5 |

| C-Biphenyl | 139.8 | 138.9 |

IR Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. researchgate.netprotheragen.aicomputabio.com DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. arxiv.org To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical scaling factor. researchgate.netprotheragen.ai This allows for a more accurate assignment of the vibrational bands observed in the experimental IR spectrum.

Hypothetical Data: Predicted vs. Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (cm⁻¹) | Scaled (cm⁻¹) | Experimental (cm⁻¹) |

|---|---|---|---|

| C=O stretch (asymmetric) | 1855 | 1781 | 1785 |

| C=O stretch (symmetric) | 1790 | 1718 | 1720 |

| C-N stretch | 1280 | 1229 | 1232 |

UV-Vis Spectroscopy: The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.deacs.orgrsc.org This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the electronic transitions. mdpi.comnih.gov The choice of functional and basis set can significantly impact the accuracy of the predicted spectra. rsc.org Comparing the calculated λ_max values with the experimental UV-Vis spectrum helps in understanding the electronic structure and transitions of the molecule.

Hypothetical Data: Predicted vs. Experimental UV-Vis Absorption

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Experimental λ_max (nm) |

|---|---|---|---|

| π → π* | 285 | 0.85 | 288 |

Solvent Effects on Structure and Reactivity via Continuum and Explicit Solvation Models

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational chemistry employs various solvation models to account for these effects, which can be broadly categorized into continuum (implicit) and explicit models. wikipedia.org

Continuum Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orguni-muenchen.dediracprogram.org This approach is computationally efficient and provides a good description of the bulk electrostatic interactions between the solute and the solvent. wikipedia.orgq-chem.com In a PCM calculation, the solute is placed in a cavity within the dielectric continuum, and the solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. uni-muenchen.de This method is widely used to study how solvent polarity affects the geometry, electronic properties, and spectroscopic parameters of molecules like this compound. researchgate.net

Hypothetical Data: Calculated Dipole Moment (Debye) in Different Solvents using PCM

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (D) |

|---|---|---|

| Gas Phase | 1.0 | 3.5 |

| Toluene | 2.4 | 4.8 |

| Dichloromethane | 8.9 | 5.9 |

Explicit Solvation Models: Explicit solvation models provide a more detailed and physically realistic picture by including a number of individual solvent molecules around the solute. wikipedia.orgfiveable.menih.gov This approach allows for the study of specific short-range interactions, such as hydrogen bonding and solvent structuring around the solute, which are not captured by continuum models. fiveable.menih.gov These simulations, often performed using quantum mechanics/molecular mechanics (QM/MM) methods or ab initio molecular dynamics, can provide valuable insights into reaction mechanisms where solvent molecules play a direct role. nih.govnih.gov

A hybrid approach, often referred to as microsolvation or a cluster-continuum model, combines the strengths of both methods. chemrxiv.org In this model, a few explicit solvent molecules are placed in the first solvation shell to account for specific interactions, and this entire cluster is then embedded in a dielectric continuum to capture the long-range bulk solvent effects. chemrxiv.org This method offers a balance between computational accuracy and cost for studying solvent effects on the reactivity of this compound.

Hypothetical Data: Interaction Energy (kcal/mol) with a Single Explicit Water Molecule

| Interaction Site | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| Carbonyl Oxygen 1 | 2.1 | -5.2 |

Applications and Advanced Research Trajectories of 4 4 Biphenylyl Oxazolidine 2,5 Dione Derivatives

Role in Advanced Organic Synthesis

The utility of 4-(4-biphenylyl)oxazolidine-2,5-dione derivatives in advanced organic synthesis is extensive, primarily leveraging the compound's rigid structure and the stereodirecting influence of the biphenyl (B1667301) group.

As Chiral Auxiliaries and Asymmetric Inducers

Oxazolidinones are a well-established class of chiral auxiliaries, instrumental in controlling the stereochemical outcome of a wide range of asymmetric reactions. rsc.orgsigmaaldrich.com These compounds are temporarily attached to a substrate, directing the formation of a specific stereoisomer during a chemical transformation, and are subsequently removed to yield an enantiomerically enriched product. mdpi.com The effectiveness of an oxazolidinone auxiliary is largely dependent on the steric and electronic properties of its substituent at the 4-position.

While specific research focusing exclusively on the 4-(4-biphenylyl) derivative is not extensively documented in publicly available literature, the principles of asymmetric induction by oxazolidinones are well-understood. mdpi.com The bulky and rigid 4-biphenylyl group is expected to provide a highly effective chiral shield, influencing the facial selectivity of approaching reagents. This steric hindrance is crucial in reactions such as asymmetric alkylations, aldol (B89426) additions, and Diels-Alder reactions. rsc.orgresearchgate.net The biphenyl moiety's large, planar structure can effectively block one face of the enolate or dienophile, leading to high diastereoselectivity.

Table 1: Common Asymmetric Reactions Employing Oxazolidinone Auxiliaries

| Reaction Type | Description | Expected Role of 4-(4-Biphenylyl) Group |

| Asymmetric Alkylation | Formation of a new carbon-carbon bond at the α-position of a carbonyl group. | The biphenyl group would sterically hinder one face of the enolate, directing the incoming electrophile to the opposite face. |

| Asymmetric Aldol Addition | Reaction between an enolate and an aldehyde to form a β-hydroxy carbonyl compound. | The auxiliary would control the stereochemistry at both the α and β positions of the product. |

| Asymmetric Diels-Alder | A [4+2] cycloaddition reaction to form a six-membered ring. | When attached to a dienophile, the biphenyl group would control the endo/exo selectivity and the facial selectivity of the diene's approach. |

The predictable stereochemical control offered by such auxiliaries makes them invaluable in the synthesis of complex, biologically active molecules where specific stereoisomers are required for therapeutic efficacy. rsc.org

As Versatile Building Blocks for Complex Molecular Architectures and Heterocycles

Heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals and functional materials. beilstein-journals.org The oxazolidine-2,5-dione (B1294343) ring system, particularly when substituted with a functionalizable group like the biphenyl moiety, serves as a versatile building block for the synthesis of more complex molecular architectures.

The dione (B5365651) functionality of the oxazolidine (B1195125) ring presents multiple reactive sites for further chemical transformations. For instance, the carbonyl groups can be targeted by nucleophiles, and the nitrogen atom can be involved in various coupling reactions. The biphenyl group itself can be further functionalized through electrophilic aromatic substitution, allowing for the introduction of additional chemical diversity.

While direct examples of using this compound as a starting material for complex heterocycles are not readily found in the surveyed literature, its structural components are present in various reported molecules. For example, molecules containing both thiazolidine-2,4-dione and biphenyl moieties have been synthesized and investigated for their anticancer properties. nih.gov This suggests the potential for using the oxazolidine-2,5-dione core as a scaffold to build analogous structures with potentially different biological activities. The synthesis of hybrid molecules containing linked heterocyclic systems is a common strategy in drug discovery. researchgate.net

Precursors in N-Carboxyanhydride (NCA) Mediated Peptide Synthesis

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for the synthesis of polypeptides. illinois.edu NCAs are typically synthesized from the corresponding α-amino acid. mdpi.com Therefore, this compound can be considered a precursor to the N-carboxyanhydride of 4-(4-biphenylyl)alanine. The synthesis of NCAs often involves the use of phosgene (B1210022) or its equivalents to cyclize the amino acid. mdpi.com

Once the 4-(4-biphenylyl)alanine NCA is prepared, it can undergo ROP to produce poly(4-(4-biphenylyl)alanine). The polymerization can be initiated by various nucleophiles or bases, and the process can be controlled to yield polypeptides with specific molecular weights and low polydispersity. illinois.edu The bulky biphenyl side chains would be expected to significantly influence the secondary structure of the resulting polypeptide, potentially favoring helical or β-sheet conformations due to steric interactions. The synthesis of polypeptides with non-proteinogenic amino acids, such as those with bulky aromatic side groups, is an active area of research for creating novel biomaterials. rsc.org

Contributions to Polymer Science

The unique properties of the this compound monomer unit can be translated into the synthesis of advanced polymers with interesting and potentially useful characteristics.

Controlled Ring-Opening Polymerization Reactions

The oxazolidine-2,5-dione ring is a type of cyclic monomer that can potentially undergo ring-opening polymerization (ROP) to form poly(ester-amide)s. upc.edu ROP is a versatile polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. nih.gov The driving force for the ROP of cyclic monomers is often the relief of ring strain.

The polymerization of morpholine-2,5-dione (B184730) derivatives, which are structurally related to oxazolidine-2,5-diones, is a known method for producing polydepsipeptides (copolymers of α-hydroxy acids and α-amino acids). upc.edu This suggests that this compound could also be a viable monomer for ROP. The polymerization would likely proceed through the opening of the anhydride (B1165640) linkage to yield a polyamide or a polyester-amide, depending on the specific reaction conditions and initiator used. The presence of the large biphenyl side group could influence the polymerization kinetics and the properties of the resulting polymer.

Synthesis of Biodegradable and Biocompatible Polymeric Materials

Polymers derived from amino acids are often biodegradable and biocompatible, making them attractive candidates for biomedical applications. nih.gov The degradation of these polymers typically occurs through the hydrolysis of the amide or ester bonds in the polymer backbone. nih.gov

Polymers synthesized from this compound, such as poly(4-(4-biphenylyl)alanine), would be expected to exhibit these properties. The polyamide backbone would be susceptible to enzymatic or hydrolytic cleavage, leading to the formation of the constituent amino acid, which can be metabolized by the body. nih.gov

The biocompatibility of a polymer is a critical factor for its use in medical devices and drug delivery systems. nih.govresearchgate.net While the biocompatibility of polymers containing biphenyl moieties would need to be thoroughly evaluated, the use of amino acid-based monomers is a promising strategy for designing biocompatible materials. mdpi.com The degradation products of such polymers would be the amino acid 4-(4-biphenylyl)alanine, and its metabolic fate would need to be assessed. The bulky, hydrophobic nature of the biphenyl side group could also influence the polymer's interaction with cells and tissues.

Table 2: Potential Biodegradable and Biocompatible Polymers from this compound

| Polymer Type | Monomer | Potential Properties |

| Poly(4-(4-biphenylyl)alanine) | 4-(4-Biphenylyl)alanine NCA | Biodegradable polyamide with high thermal stability and potential for self-assembly into ordered structures. |

| Polyester-amide | This compound | Biodegradable polymer with both ester and amide linkages, potentially offering tunable degradation rates. |

Investigations in Materials Science

Derivatives of this compound, which belong to the class of O-carboxyanhydrides (OCAs) or N-carboxyanhydrides (NCAs), serve as crucial monomers for the synthesis of advanced polymers. The presence of the rigid and electronically active biphenylyl group imparts unique characteristics to these polymers, making them subjects of intense investigation in materials science.

Development of Functional Materials with Tailored Properties

The synthesis of functional polymers using amino acids as building blocks, particularly through the ring-opening polymerization (ROP) of O-carboxyanhydrides (OCAs), has become a highly promising strategy. illinois.edu This method allows for the creation of poly(α-hydroxy acids) (PAHAs) with well-defined molecular weights, low polydispersity, and a wide variety of functionalities under mild conditions. illinois.edu The incorporation of the 4-(4-biphenylyl) moiety into the polymer backbone or as a side chain allows for the precise tuning of material properties.

The biphenyl structure is known to enhance the thermal stability and mechanical strength of polymers. tandfonline.com By strategically designing monomers like this compound, researchers can synthesize polymers with tailored characteristics such as:

Enhanced Thermal Stability: The rigid biphenyl unit increases the glass transition temperature (Tg) and thermal degradation temperature of the resulting polymers. tandfonline.com

Modified Solubility: The introduction of bulky biphenyl groups can alter the solubility of polymers, making them processable in common organic solvents for easier fabrication into films and fibers. tandfonline.com

Controlled Hydrophobicity: The hydrophobic nature of the biphenyl group influences the water absorption properties of the material, which is critical for applications in electronics and coatings. tandfonline.com

Liquid Crystalline Properties: The rod-like structure of the biphenylyl group can induce liquid crystalline behavior in polymers, leading to materials with ordered molecular arrangements and anisotropic properties. researchgate.net A series of 2-(4-biphenylyl)-1,3,4-oxadiazoles, which share structural similarities, have been shown to exhibit smectic A and nematic mesophases. researchgate.net

The ROP of such functional OCAs and NCAs is a versatile technique that enables the production of polymers with controlled architectures, meeting the specific requirements for advanced applications. illinois.eduacs.orgresearchgate.net

Exploration of Optoelectronic Properties Influenced by the Biphenylyl Moiety

The biphenylyl moiety is a well-known chromophore that plays a significant role in the electronic and photophysical properties of organic materials. mdpi.com Its incorporation into polymers via monomers like this compound allows for the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comacs.org

The key optoelectronic properties influenced by the biphenylyl group include:

Light Absorption and Emission: The π-conjugated system of the biphenyl group governs the material's ability to absorb and emit light. mdpi.com Chemical modifications to the biphenyl unit can tune the absorption and photoluminescence spectra, allowing for the generation of different colors. researchgate.netias.ac.in

Charge Transport: The biphenyl moiety can facilitate charge transport (both holes and electrons) through π-π stacking interactions between polymer chains. acs.org The efficiency of this transport is crucial for the performance of electronic devices. acs.org In a series of σ–π-conjugated polymers, the inclusion of biphenyl groups was shown to significantly affect charge mobilities. acs.org

Energy Levels: The biphenyl group influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. researchgate.net Tailoring these energy levels is essential for efficient charge injection and transport in multilayered devices. researchgate.net

Dielectric Properties: Polyimides containing biphenyl structures have been shown to exhibit low dielectric constants and low water absorption, which are desirable properties for interlayer dielectrics in microelectronics. tandfonline.com

Research has demonstrated that by combining biphenylene (B1199973) units with other aromatic fragments in co-polymers, the optoelectronic properties can be finely tuned to meet the demands of specific applications. acs.orgresearchgate.netias.ac.in

Mechanistic Investigations of Biological Interactions at the Molecular Level

Derivatives containing the this compound scaffold are investigated for their potential as biologically active small molecules. rsc.org Understanding their interactions with biological targets at the molecular level is fundamental to drug discovery and chemical biology. The biphenyl moiety, in particular, is a privileged structure in medicinal chemistry, known for its role in modulating biological activity. nih.govresearchgate.netnih.gov

In Vitro Cellular Target Identification Methodologies

Identifying the specific protein or pathway that a small molecule interacts with is a critical step in understanding its mechanism of action. broadinstitute.orgnih.gov Several powerful in vitro methodologies are employed for this purpose. broadinstitute.orgnih.govacs.org

| Methodology | Principle | Key Advantages | References |

|---|---|---|---|

| Chemical Proteomics (Affinity-Based) | The small molecule is immobilized on a solid support or tagged (e.g., with biotin) to "pull down" its binding partners from a cell lysate. Bound proteins are identified by mass spectrometry. | Directly identifies physical binding partners; widely used and well-established. | acs.orgnih.gov |

| Thermal Proteome Profiling (TPP) | Based on the principle that a protein's thermal stability changes upon ligand binding. The proteome is heated to various temperatures, and the remaining soluble proteins are quantified to identify stabilized targets. | Does not require modification of the small molecule; can be performed in intact cells or lysates. | acs.org |

| Genetic Screening (e.g., CRISPR-based) | Systematically knocking out genes (e.g., using a CRISPR library) to identify which gene deletions confer resistance or sensitivity to the small molecule, thereby implicating the gene product as part of the target pathway. | Unbiased, genome-wide approach; can identify not only direct targets but also essential pathway components. | acs.org |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of a specific class of enzymes, allowing for the profiling of enzyme activity in complex proteomes. | Provides information on the functional state of enzymes, not just binding. | nih.gov |

These approaches, often used in combination, provide a comprehensive picture of a compound's cellular targets and mechanism of action. broadinstitute.orgnih.gov

Enzyme Inhibition Mechanisms and Ligand-Target Interactions

Compounds derived from the oxazolidine-dione scaffold have been evaluated as inhibitors of various enzymes. nih.govresearchgate.netnih.gov The biphenyl moiety often serves as a critical anchor, fitting into hydrophobic pockets of enzyme active sites or at protein-protein interfaces. nih.gov A prominent example is the development of small-molecule inhibitors targeting the programmed cell death-1/programmed death ligand-1 (PD-1/PD-L1) interaction, where the biphenyl core is essential for activity. nih.govnih.gov

The study of enzyme inhibition involves determining the kinetic mechanism, which describes how the inhibitor interacts with the enzyme and its substrate. researchgate.netnih.govblazingprojects.com

| Inhibition Type | Mechanism of Action | Effect on Kinetic Parameters | References |

|---|---|---|---|

| Competitive | Inhibitor binds to the enzyme's active site, directly competing with the substrate. | Increases the apparent Km (Michaelis constant); Vmax (maximum velocity) remains unchanged. | nih.govblazingprojects.com |

| Non-competitive | Inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. | Decreases the Vmax; Km remains unchanged. | researchgate.netnih.govblazingprojects.com |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. | Decreases both Vmax and Km. | researchgate.netnih.govblazingprojects.com |

Molecular docking and structural biology techniques, such as X-ray crystallography, are used to visualize the precise interactions between the inhibitor and the target protein. nih.govbenthamdirect.comnih.gov These studies reveal that the biphenyl group often engages in hydrophobic and π-π stacking interactions with amino acid residues like tyrosine, phenylalanine, and isoleucine, which is crucial for potent inhibition. nih.govchemrxiv.org

Molecular Recognition Studies with Biological Macromolecules

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The biphenyl group is particularly adept at participating in hydrophobic and π-stacking interactions, which are key drivers for the recognition of small molecules by biological macromolecules like proteins. nih.gov

Computational and experimental methods are employed to study these recognition events:

Molecular Dynamics (MD) Simulations: These computational simulations model the movement of atoms and molecules over time, providing insights into the dynamic process of a ligand binding to its receptor and the stability of the resulting complex. nih.gov

MicroScale Thermophoresis (MST): An experimental technique that measures the change in a molecule's movement along a temperature gradient upon binding to a ligand, allowing for the quantification of binding affinity (dissociation constant, KD). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a small molecule on a protein by observing chemical shift perturbations in the protein's spectrum upon addition of the ligand. researchgate.net

Studies on biphenyl-based ligands have shown that the biphenyl moiety often acts as an anchor, fitting into a well-defined hydrophobic pocket on the protein surface. nih.gov This initial binding event orients the rest of the molecule to make other favorable contacts, leading to high-affinity and specific molecular recognition. nih.govresearchgate.net

Design and Synthesis of Novel Derivatives for Specific Research Probes

The design and synthesis of novel derivatives of this compound are primarily driven by the need for specialized molecular probes with tailored functionalities. The core structure can be chemically modified to create probes for various research applications, such as fluorescent imaging and affinity-based assays.

The synthesis of the parent compound, an α-amino acid N-carboxyanhydride (NCA), can be achieved through established methods. A common and safe approach involves the reaction of a Boc-protected α-amino acid with a dehydrating agent like the T3P reagent, which facilitates cyclization into the corresponding NCA. nih.gov This phosgene- and halogen-free method offers high yields and purity without significant epimerization. nih.gov Another established technique is the Fuchs-Farthing method, which utilizes phosgene or its equivalents to convert the amino acid into the NCA. mdpi.com

Once the this compound core is synthesized, further derivatization can be carried out to append specific functionalities. For instance, the biphenyl group can be functionalized with fluorophores, biotin (B1667282) tags, or other reporter groups to create research probes. The design of such probes often involves computational modeling to predict the effects of derivatization on the molecule's properties.

A key application of such derivatives is in the development of fluorescent probes. For example, oxazolidine-based structures can be designed as pH-responsive fluorescent probes. nih.govresearchgate.net In such designs, the protonation and deprotonation of the molecule can lead to the opening and closing of the oxazolidine ring, resulting in a change in fluorescence. nih.govresearchgate.net This principle can be adapted to design probes that respond to specific analytes or cellular environments.

The synthesis of these derivatives often involves multi-step reaction sequences. The general workflow includes the synthesis of the core this compound, followed by the chemical modification of the biphenyl moiety or the nitrogen atom of the oxazolidine ring. The choice of synthetic route depends on the desired functionality and the chemical compatibility of the reagents.

| Derivative Type | Design Principle | Potential Application | Key Synthetic Step |

| Fluorescent Probe | Attachment of a fluorophore to the biphenyl group | Cellular imaging, biosensing | Palladium-catalyzed cross-coupling |

| Affinity Probe | Incorporation of a biotin tag | Protein purification, interaction studies | Amide bond formation |

| Photo-crosslinker | Introduction of a photo-reactive group | Mapping molecular interactions | Esterification or etherification |

Structure-Reactivity and Structure-Function Relationship Studies at the Molecular Level

The chemical structure of this compound and its derivatives dictates their reactivity and function. The oxazolidine-2,5-dione ring is an activated form of the corresponding amino acid, 4-biphenyl-alanine, making it susceptible to nucleophilic attack and ring-opening polymerization. illinois.edu This reactivity is central to its primary function as a monomer for the synthesis of polypeptides.

The biphenyl group is a significant determinant of the functional properties of the resulting polymers. This rigid, aromatic moiety can induce self-assembly and liquid crystalline behavior in the polymer chains. researchgate.net The incorporation of such rigid groups can lead to the formation of ordered structures, such as alpha-helices and beta-sheets, which are crucial for the material properties of the resulting polypeptides. researchgate.net

Structure-activity relationship (SAR) studies on related heterocyclic compounds provide insights into how modifications to the biphenyl group can influence biological activity. For instance, in a series of thiazolidine-2,4-dione-biphenyl derivatives, the substitution pattern on the biphenyl ring was found to significantly affect their anticancer activity. nih.gov While these are thiazolidine (B150603) analogs, the principles of how substituents on the biphenyl ring affect molecular interactions can be extrapolated.